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Executive Summary
L-645164 is a potent, synthetic monofluorinated-biphenyl inhibitor of hydroxymethylglutaryl-

coenzyme A (HMG-CoA) reductase. While investigated for its cholesterol-lowering potential,

preclinical studies revealed a significant and unique neurotoxic profile in beagle dogs. This

technical guide provides an in-depth summary of the available data on the central nervous

system (CNS) effects of L-645164, with a focus on the key toxicology study that identified these

liabilities. The information presented herein is primarily derived from the published abstract by

Gerson et al. (1991) in Fundamental and Applied Toxicology.

Core Compound Information
Identifier Description

Compound Name L-645,164

Chemical Class Synthetic monofluorinated-biphenyl

Mechanism of Action Potent inhibitor of HMG-CoA reductase

Primary Investigated Indication Hypercholesterolemia

Key Safety Finding
Central Nervous System Lesions (Vacuolation)

in Beagle Dogs
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Preclinical Toxicology Data
A 14-week study in beagle dogs was conducted to evaluate the toxic potential of L-645164.

The findings from this study are summarized below.

Quantitative Toxicology and Pharmacokinetic Data
The following table summarizes the key quantitative findings from the 14-week beagle dog

toxicology study.

Parameter Control 2 mg/kg/day 10 mg/kg/day 50 mg/kg/day

Study Duration 14 weeks 14 weeks 14 weeks 14 weeks

Number of

Animals
Not Specified Not Specified Not Specified 8

Peak Plasma

Concentration

(Cmax)

N/A Not Specified Not Specified > 5 µg/mL

Incidence of

Subcapsular

Lenticular

Opacities

0 Not Specified Not Specified 6 out of 8

Incidence of

CNS Lesions

(Optic Tract)

0 1 animal Not Specified "Several" dogs

Incidence of

CNS Lesions

(Optic Nerve,

Acoustic-

Vestibular Tract,

Trapezoid

Decussation)

0 0 0 "Several" dogs

Data extracted from the abstract of Gerson et al., 1991. "Not Specified" indicates data not

available in the abstract. "Several" is used as reported in the abstract.
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Central Nervous System Histopathology Findings
Microscopic examination of the central nervous system revealed unique lesions in dogs treated

with L-645164.

CNS Region
Histopathological

Finding

Dose Groups

Affected
Description of Lesion

Optic Tract Vacuolation
2 mg/kg/day and 50

mg/kg/day

Generally mild,

consisting of small to

medium vacuoles

without apparent

myelin loss.[1]

Optic Nerve Vacuolation 50 mg/kg/day

Ranged from very

slight to prominent

vacuolation.[1]

Acoustic-Vestibular

Tract
Vacuolation 50 mg/kg/day

Ranged from very

slight to prominent

vacuolation.[1]

Trapezoid

Decussation
Vacuolation 50 mg/kg/day

Ranged from very

slight to prominent

vacuolation.[1]

These CNS lesions were noted to be unique to the monofluorinated-biphenyl structure of L-
645164 and had not been observed with other HMG-CoA reductase inhibitors like lovastatin

and simvastatin.[1]

Experimental Protocols
The following methodologies are based on the information available in the published abstract

and general practices for preclinical toxicology studies.

14-Week Beagle Dog Toxicology Study
Test System: Beagle dogs (sex and age not specified).
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Group Allocation: At least four groups: a control group and three dose groups receiving L-
645164.

Dosing Regimen:

Route of Administration: Presumed oral, daily for 14 weeks.

Dose Levels: 2, 10, and 50 mg/kg/day.

Endpoints Evaluated:

Clinical signs (reported as none observed).[1]

Serum biochemistry (e.g., alanine aminotransferase).

Ophthalmological examinations for lenticular opacities.

Histopathology of various tissues, with a focus on the central nervous system.

Pharmacokinetic Analysis: Blood samples were collected to determine peak plasma

concentrations of L-645164.

Visualizations
Signaling Pathway: HMG-CoA Reductase Inhibition
The primary mechanism of action of L-645164 is the inhibition of HMG-CoA reductase, the

rate-limiting enzyme in the cholesterol biosynthesis pathway.
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Caption: Inhibition of HMG-CoA Reductase by L-645164.

Experimental Workflow: Beagle Dog Toxicology Study
The following diagram illustrates the workflow of the 14-week toxicology study of L-645164 in

beagle dogs.
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Caption: Experimental workflow of the 14-week L-645164 toxicology study.

Discussion and Conclusion
The available data on L-645164 indicate that while it is a potent inhibitor of HMG-CoA

reductase, its development was likely halted due to a significant and unique neurotoxicity

profile observed in preclinical studies. The CNS lesions, specifically vacuolation in the optic and

acoustic-vestibular tracts, are a notable finding, particularly as they were not reported for other

compounds in the same therapeutic class. The high plasma concentrations achieved in the
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high-dose group may be a contributing factor to the observed systemic and CNS toxicity.[1]

This case serves as an important example of structure-specific toxicity and highlights the

critical role of comprehensive preclinical safety assessment in drug development. Further

research to elucidate the precise mechanism of this neurotoxicity could provide valuable

insights for the development of safer HMG-CoA reductase inhibitors and other therapeutics with

similar chemical scaffolds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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